1-Bromo-2,3-dimethyl-4-nitrobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

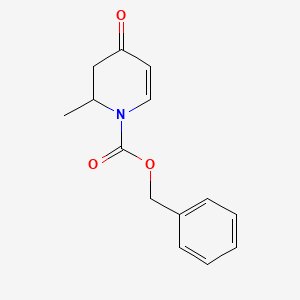

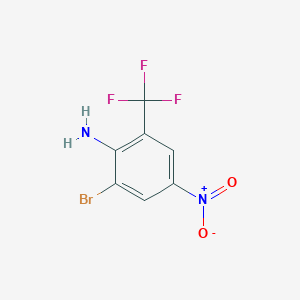

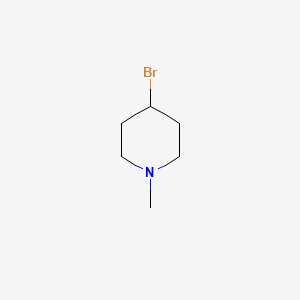

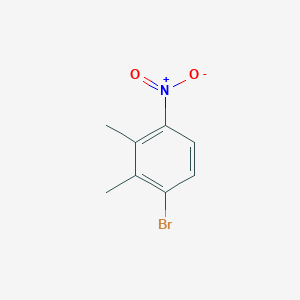

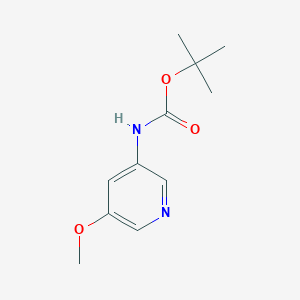

1-Bromo-2,3-dimethyl-4-nitrobenzene is a chemical compound with the molecular formula C8H8BrNO2 . It is a solid substance and has a molecular weight of 230.06 g/mol .

Molecular Structure Analysis

The molecular structure of 1-Bromo-2,3-dimethyl-4-nitrobenzene consists of a benzene ring substituted with bromo, nitro, and methyl groups . The exact positions of these substituents on the benzene ring can be determined by the compound’s IUPAC name .Physical And Chemical Properties Analysis

1-Bromo-2,3-dimethyl-4-nitrobenzene is a solid substance . It has a molecular weight of 230.06 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not detailed in the available resources.Wissenschaftliche Forschungsanwendungen

Antifungal Properties Research

- Application Summary: This compound has been used in the synthesis of Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarboxylates Analogues, which have been investigated for their antifungal properties .

- Methods of Application: The compound is used in the synthesis of the analogues, which are then subjected to molecular docking studies and DFT-based chemical reactivity descriptor evaluations .

- Results: The study found that these analogues exhibited promising antifungal properties against Candida albicans, an opportunistic fungal pathogen .

Synthesis of Imidazoles

- Application Summary: 1-Bromo-2,3-dimethyl-4-nitrobenzene has been used in the synthesis of imidazoles .

- Methods of Application: The compound is used in a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles .

- Results: The reaction conditions were mild enough for the inclusion of a variety of functional groups including arylhalides .

Protein Determination and Glutathione S-Transferase (GST) Assay

- Application Summary: This compound has been used as a substrate in protein determination and GST assay of chicken and rat prostaglandin D2 synthase (PGDS) .

- Methods of Application: The compound is used in the preparation of 2,4-dinitrophenol via treatment with KO2-crown ether complex in benzene .

- Results: The study did not provide specific results or outcomes obtained from this application .

Electrochemical Reduction Studies

- Application Summary: This compound has been used in studies investigating its electrochemical reduction at zinc microelectrodes in ionic liquid .

- Methods of Application: The compound is subjected to cyclic voltammetry to study its electrochemical behavior .

- Results: The study did not provide specific results or outcomes obtained from this application .

Palladium-Catalyzed Stille Cross Coupling Reaction

- Application Summary: 1-Bromo-2,3-dimethyl-4-nitrobenzene undergoes palladium-catalyzed Stille cross coupling reaction with furan-2-yltributyltin using Dabco (triethylenediamine) as ligand .

- Methods of Application: The compound is used in a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles .

- Results: The reaction conditions were mild enough for the inclusion of a variety of functional groups including arylhalides .

Synthesis of 1-Methyl-4-(4-Nitrophenoxy)Benzene

- Application Summary: This compound reacts with p-cresol to yield 1-methyl-4-(4-nitrophenoxy)benzene .

- Methods of Application: The compound is used in the preparation of 2,4-dinitrophenol via treatment with KO2-crown ether complex in benzene .

- Results: The study did not provide specific results or outcomes obtained from this application .

Synthesis of 2,4-Dinitrophenol

- Application Summary: This compound has been used in the preparation of 2,4-dinitrophenol via treatment with KO2-crown ether complex in benzene .

- Methods of Application: The compound is treated with a KO2-crown ether complex in benzene to yield 2,4-dinitrophenol .

- Results: The study did not provide specific results or outcomes obtained from this application .

Protein Determination and Glutathione S-Transferase (GST) Assay

- Application Summary: This compound has been used as a substrate in protein determination and GST assay of chicken and rat prostaglandin D2 synthase (PGDS) .

- Methods of Application: The compound is used in the preparation of 2,4-dinitrophenol via treatment with KO2-crown ether complex in benzene .

- Results: The study did not provide specific results or outcomes obtained from this application .

Nitration of Alkanes

- Application Summary: Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid .

- Methods of Application: Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase .

- Results: Mixtures of products are invariably obtained .

Safety And Hazards

The safety data sheet for a similar compound, 1-Bromo-4-nitrobenzene, indicates that it is harmful if swallowed . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Eigenschaften

IUPAC Name |

1-bromo-2,3-dimethyl-4-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-5-6(2)8(10(11)12)4-3-7(5)9/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQSZBOYJFKZYQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)Br)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2,3-dimethyl-4-nitrobenzene | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-azoniaspiro[4.4]nonane Bromide](/img/structure/B1279831.png)